2-Amino-5,5-diphenyl-1,3-thiazol-4-one
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Overview
Description
2-Amino-5,5-diphenyl-1,3-thiazol-4-one is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,5-diphenyl-1,3-thiazol-4-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of thiourea with benzil in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,5-diphenyl-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
2-Amino-5,5-diphenyl-1,3-thiazol-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5,5-diphenyl-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-phenyl-1,3-thiazol-4-one: A similar compound with one phenyl group instead of two.
2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazol-4-one: Contains hydroxymethyl groups instead of phenyl groups.
2-(Dimethylamino)-5-phenyl-1,3-thiazol-4-one: Features a dimethylamino group.
Uniqueness
2-Amino-5,5-diphenyl-1,3-thiazol-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two phenyl groups can enhance its ability to interact with hydrophobic pockets in biological targets, potentially increasing its efficacy as a therapeutic agent.
Properties
CAS No. |
4694-95-5 |
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Molecular Formula |
C15H12N2OS |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2-amino-5,5-diphenyl-1,3-thiazol-4-one |
InChI |
InChI=1S/C15H12N2OS/c16-14-17-13(18)15(19-14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18) |
InChI Key |
BDASUGIISLUZMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N=C(S2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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